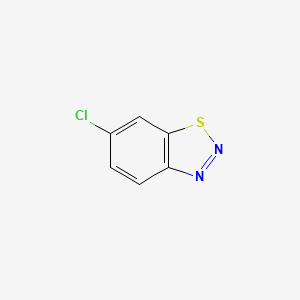

6-Chloro-1,2,3-benzothiadiazole

Description

6-Chloro-1,2,3-benzothiadiazole (6-Cl-BTD) is a heterocyclic compound featuring a fused benzene ring with a thiadiazole moiety and a chlorine substituent at the 6-position. This compound is notable for its biological activity, particularly as an inhibitor of NADH oxidase in mitochondrial systems, achieving 80–85% inhibition at 0.75 mM . It also inhibits cytochrome P-450-mediated mixed-function oxidation (MFO) in microsomes, enhancing insecticide toxicity . Structurally, the chlorine substituent at the 6-position plays a critical role in its electronic and steric interactions, influencing its binding affinity to biological targets .

Properties

IUPAC Name |

6-chloro-1,2,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEPJFDVBPZWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178315 | |

| Record name | 1,2,3-Benzothiadiazole, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23644-01-1 | |

| Record name | 1,2,3-Benzothiadiazole, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023644011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Benzothiadiazole, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-1,2,3-benzothiadiazole can be synthesized through the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite. The reaction involves the formation of an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotized to form 1,2,3-benzothiadiazole. The use of aniline in this reaction leads to the formation of the 6-chloro derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the presence of the chlorine atom, it can undergo nucleophilic substitution reactions where the chlorine is replaced by other nucleophiles.

Electrophilic Substitution: The aromatic nature of the compound allows it to participate in electrophilic substitution reactions, although it is less nucleophilic compared to naphthalene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid can be used under controlled conditions to introduce various substituents onto the aromatic ring.

Major Products Formed

Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that CBT exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including prostate and triple-negative breast cancer cells. The mechanism of action is believed to involve:

- Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest: Inhibition of cell cycle progression at the G1 phase.

Case Study:

A study demonstrated that CBT derivatives showed enhanced cytotoxicity against triple-negative breast cancer cells with IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil . The most potent derivative had an IC50 of 2.93 ± 0.07 μM, indicating its potential as a lead compound for further development .

Table: Anticancer Activity of CBT Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| CBT Derivative A | MDA-MB-468 (TNBC) | 2.93 |

| CBT Derivative B | 22Rv1 (Prostate Cancer) | 11.88 |

| Diazoxide | MDA-MB-468 | 1236 |

Antimicrobial Properties

CBT has also been evaluated for its antimicrobial activity against various bacterial strains. Studies show that it possesses significant antibacterial effects, making it a candidate for developing new antibiotics.

Case Study:

An efficacy study compared the antimicrobial activity of CBT against clinical strains of bacteria, revealing potent activity against resistant strains such as MRSA and E. coli .

Table: Antimicrobial Efficacy of CBT

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 - 25 |

| Escherichia coli | 25 - 50 |

| Salmonella typhimurium | 50 |

Material Science

CBT serves as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for modifications that can enhance the properties of materials used in various industrial applications.

Applications in Industry:

- Dyes and Pigments: CBT derivatives are utilized in producing vibrant dyes due to their stable chemical structure.

- Organic Synthesis: As a versatile intermediate, CBT is involved in synthesizing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3-benzothiadiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituted Benzothiadiazoles

- 6-Butyl-1,2,3-benzothiadiazole (6-Bu-BTD) :

Synthesized to optimize inhibitory potency, 6-Bu-BTD exhibits a 1.90 × 10¹²-fold improvement in IC₅₀ over 5,6-dichloro-BTD for aldrin epoxidase inhibition. The bulky butyl group enhances steric interactions, improving binding to enzymatic active sites . - 6-Propoxy-1,2,3-benzothiadiazole (6-PrO-BTD) :

Predicted to be a potent MFO inhibitor due to optimal π and η substituent parameters, this derivative highlights the importance of alkoxy groups in modulating electronic effects . - 5,6-Dichloro-1,2,3-benzothiadiazole :

Less effective than 6-Cl-BTD in enzyme inhibition, demonstrating that substitution at the 6-position alone is more favorable than 5,6-dichlorination for activity .

Benzodithiazine Derivatives

- Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate: Features a methyl hydrazine group and ester functionality. Exhibits strong IR absorption at 1740 cm⁻¹ (C=O) and 1H-NMR signals at δ 3.30 (N-CH₃) and δ 3.88 (CH₃O), indicating distinct electronic environments compared to 6-Cl-BTD .

- 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine: Contains a dihydroxybenzylidene group, contributing to hydrogen bonding (IR peaks at 3395–3310 cm⁻¹) and altered solubility. Its 13C-NMR shows carbons at δ 159.78 and δ 162.62, indicative of aromatic conjugation .

Pharmaceutical Analogues

- Hydrochlorothiazide :

A benzothiadiazine sulfonamide with a 6-chloro substituent. Used as a diuretic, it demonstrates how structural modifications (e.g., sulfonamide and cyclic amine groups) shift applications from enzyme inhibition to therapeutic use .

Comparative Data Table

Structure-Activity Relationships (SAR)

- Substituent Position : 6-substituted BTDs (e.g., 6-Cl, 6-Bu) show superior activity to 5-substituted analogues due to steric and electronic compatibility with enzyme active sites .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance MFO inhibition, while alkoxy groups (e.g., propoxy) optimize π-π interactions .

- Steric Factors : Bulky substituents (e.g., butyl) improve inhibitory potency by restricting rotational freedom and enhancing binding .

Biological Activity

6-Chloro-1,2,3-benzothiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological effects of this compound, particularly in relation to its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (C6H3ClN2S) features a benzothiadiazole core with a chlorine substituent at the 6-position. Its structure is significant for its interaction with biological targets, particularly in mitochondrial functions and cancer cell metabolism.

Mitochondrial Inhibition

Research indicates that this compound inhibits mitochondrial functions by affecting ADP phosphorylation and calcium transport in rat liver mitochondria. The compound shows a concentration-dependent effect:

- At low concentrations, it primarily blocks site I of the mitochondrial respiratory chain.

- At higher concentrations, it can impact both site I and site II, leading to decreased oxygen consumption and H+-movement .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in relation to mitochondrial complex II (CII) inhibition. A study on benzothiadiazine derivatives revealed that compounds similar to this compound exhibit selective cytotoxicity against cancer cells:

- IC50 Values : The most potent derivatives showed IC50 values as low as 2.93 ± 0.07 μM in triple-negative breast cancer cells, indicating significant potential for therapeutic application .

Comparative Biological Activity

The table below summarizes the biological activities associated with this compound and related compounds:

Study on Mitochondrial Function

In a controlled experiment using rat liver mitochondria:

- The administration of this compound led to significant inhibition of mitochondrial respiration when NAD-linked substrates were oxidized.

- The results indicated a notable reduction in the acceptor control ratio at higher concentrations .

Anticancer Investigations

A recent study focused on the structure-activity relationship of benzothiadiazine derivatives:

Q & A

What are the common synthetic routes for 6-Chloro-1,2,3-benzothiadiazole, and how do reaction conditions influence yield?

Basic

this compound is synthesized via halogenation or substitution reactions. A classical method involves reacting 6-chloro-2-aminobenzothiazole with carbon disulfide (CS₂) and hydrazine hydrate in ethanol under ammonia, followed by cyclization with POCl₃ to form the thiadiazole ring . For nucleophilic substitutions, aqueous DMSO with potassium hydroxide facilitates the replacement of halogens (e.g., fluorine or chlorine) at specific positions . Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux conditions), and purification steps, such as recrystallization or column chromatography.

What analytical techniques are recommended for characterizing this compound and its derivatives?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. NMR resolves substituent positions on the benzothiadiazole ring, while HRMS verifies molecular weight and purity . X-ray crystallography can further elucidate crystal packing and intermolecular interactions, as demonstrated in studies of analogous triazolo-thiadiazoles . For reaction monitoring, thin-layer chromatography (TLC) with UV visualization is standard.

How does this compound interact with mitochondrial coupling sites, and what experimental models validate these effects?

Advanced

In rat liver mitochondria, this compound exhibits concentration-dependent inhibition of oxidative phosphorylation. At low concentrations (≤10 μM), it selectively blocks coupling site I (NADH dehydrogenase), disrupting ADP phosphorylation. Higher concentrations (>50 μM) additionally impair site II (succinate dehydrogenase), as shown by reduced oxygen consumption rates in succinate-fueled assays . Experimental validation involves polarographic measurement of oxygen uptake and calcium transport assays. Contradictions in site specificity may arise from mitochondrial membrane potential variations or competing redox states.

What role does this compound play in organic electronics, and how are its electronic properties engineered?

Advanced

The compound serves as an electron-withdrawing moiety in organic semiconductors, enhancing charge transport in devices like OLEDs. Its electron-deficient aromatic system lowers the LUMO energy, improving electron affinity. For example, when incorporated into conjugated polymers, it facilitates exciton dissociation in bulk heterojunction solar cells . Engineering involves substituting the chloro group with stronger electron-withdrawing groups (e.g., cyano) or optimizing π-conjugation through Suzuki-Miyaura coupling .

How do reaction conditions affect nucleophilic substitution pathways in halogenated benzothiadiazoles?

Advanced

Substitution reactions depend on solvent polarity, nucleophile strength, and leaving group stability. In DMSO with KOH, 6-chloro-4-fluoro-1,2,3-benzothiadiazole undergoes hydroxylation at the 4-position due to the higher electronegativity of fluorine, which stabilizes the transition state . Steric hindrance at the 6-position (chloro group) slows substitution here. Mechanistic studies using DFT calculations or kinetic isotope effects can resolve competing pathways.

What pharmacological derivatives of this compound have been explored, and what synthetic strategies are employed?

Intermediate

The compound is a precursor to tizanidine, a muscle relaxant. Reaction with 2-chloro-2-imidazoline hydrochloride in pyridine yields tizanidine with >90% purity after NaOH workup . Other derivatives, like 2-aryl-5-(6-chloro-1,3-benzothiazol-2-yl)-1,3,4-thiadiazoles, are synthesized via POCl₃-mediated cyclization and show antimicrobial activity . Structure-activity relationship (SAR) studies focus on modifying the thiadiazole ring and substituent electronegativity.

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Advanced

Discrepancies in bioactivity (e.g., antimicrobial efficacy) often stem from variations in assay conditions (e.g., bacterial strain, inoculum size) or compound purity. Methodological consistency is critical: use standardized protocols (CLSI guidelines) and validate purity via HPLC. For mitochondrial studies, control for membrane integrity using cytochrome c release assays . Meta-analyses of published data and computational docking (e.g., AutoDock) can identify confounding factors like off-target interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.